L-Antimony potassium tartrate L-Antimony potassium tartrate A schistosomicide possibly useful against other parasites. It has irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects.
Brand Name: Vulcanchem
CAS No.: 64070-10-6
VCID: VC1764491
InChI: InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4
SMILES: C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]
Molecular Formula: C8H4K2O12Sb2
Molecular Weight: 613.83 g/mol

L-Antimony potassium tartrate

CAS No.: 64070-10-6

Cat. No.: VC1764491

Molecular Formula: C8H4K2O12Sb2

Molecular Weight: 613.83 g/mol

* For research use only. Not for human or veterinary use.

L-Antimony potassium tartrate - 64070-10-6

Specification

CAS No. 64070-10-6
Molecular Formula C8H4K2O12Sb2
Molecular Weight 613.83 g/mol
IUPAC Name dipotassium;antimony(3+);2,3-dioxidobutanedioate
Standard InChI InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4
Standard InChI Key GUJUCWZGYWASLH-UHFFFAOYSA-J
SMILES C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]
Canonical SMILES C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

Introduction

Chemical Identity and Structure

Chemical Definition and Formula

L-Antimony potassium tartrate is an organometallic coordination compound with the molecular formula C8H4KO12Sb2-. It has a molecular weight of 574.73 g/mol and is typically obtained as a hydrate, often as a trihydrate . The compound features antimony (in its trivalent form) coordinated with tartrate ligands and potassium counterions. The "L" designation refers to the specific stereoisomer of the tartrate component, indicating its configuration follows the L-convention in stereochemistry .

Nomenclature and Synonyms

This compound is known by numerous alternative names in scientific and medical literature:

  • Potassium antimonyl tartrate

  • Potassium antimontarterate

  • Tartar emetic

  • Antimony potassium tartrate hydrate

  • Potassium antimony tartrate trihydrate

In chemical nomenclature systems, it is also identified as "Antimonate(2-), bis[μ-[(2R,3R)-2,3-di(hydroxy-κO)butanedioato(4-)-κO1:κO4]]di-, potassium (1:2)" .

Identification Numbers and Registry Data

L-Antimony potassium tartrate is cataloged in various chemical and regulatory databases with the following identifiers:

  • CAS Registry Number: 11071-15-1 (for L-isomer specifically)

  • Related CAS Number: 28300-74-5 (for non-stereospecific form)

  • MDL Number: MFCD00148864

  • FDA UNII: Z8830U53UE

  • DOT Number: UN 1551

Physical and Chemical Properties

Physical Characteristics

L-Antimony potassium tartrate appears as an odorless, colorless to white crystalline powder . Its physical properties include:

PropertyValue
Melting point100 °C
Density2.6 g/cm³ at 20°C
Vapor pressure0 Pa at 25°C
Water Solubility83 g/L at 20°C
LogP-7.28

Table 1: Physical properties of L-Antimony potassium tartrate

The negative LogP value (-7.28) indicates the compound is highly hydrophilic, which aligns with its excellent water solubility (83 g/L) .

Historical Medical Applications

Early Medical Uses as an Emetic

L-Antimony potassium tartrate has a long-established history in medicine, most notably as a powerful emetic (inducing vomiting). This property led to its common name "tartar emetic" . During the late 19th and early 20th centuries, the compound was incorporated into patent medicines marketed as remedies for alcohol intoxication . This application was officially deemed ineffective in the United States in 1941 through a legal ruling in "United States v. 11 1/4 Dozen Packages of Articles Labeled in Part Mrs. Moffat's Shoo-Fly Powders for Drunkenness" .

Treatment of Tropical Diseases

The compound found significant application in treating several parasitic tropical diseases:

  • Trypanosomiasis: First treatment applications tested in 1906

  • Leishmaniasis: Treatment began in 1913

  • Schistosomiasis: British physician John Brian Christopherson discovered its effectiveness in 1918, leading to widespread use of antimonial drugs for this condition

The treatment protocol for schistosomiasis required intravenous administration of antimony potassium tartrate at doses approaching lethal limits (36 mg/kg total dose in humans) to achieve efficacy .

Decline in Medical Usage

Despite its effectiveness against certain tropical diseases, L-antimony potassium tartrate presented significant challenges in clinical use. The compound gradually fell out of favor due to:

  • Severe side effects, including Adams-Stokes syndrome, from intravenous administration

  • Development of superior antimony(V) compounds like sodium stibogluconate and meglumine antimoniate

  • Introduction of praziquantel in the 1970s, which offered a safer treatment alternative for schistosomiasis

Epidemiological studies also raised concerns about a potential association between antimony potassium tartrate treatment and bladder cancer, though these findings remained unconfirmed .

Recent Research Findings

Antimicrobial Resistance Mechanisms

Recent research has explored the mechanisms of resistance to antimony-based compounds in parasites, particularly Leishmania species:

  • Studies have established in vitro populations of various Leishmania species (L. Viannia guyanensis, L.V. braziliensis, L. Leishmania amazonensis, and L.L. infantum chagasi) resistant to potassium antimony tartrate (SbIII)

  • Resistance indices in these populations varied considerably, indicating different adaptation mechanisms across species

  • A protein belonging to the leucine-rich repeats (LRRs) superfamily has been implicated in antimony resistance in Leishmania infantum amastigotes

Cellular Mechanisms of Action

Research has elucidated some of the cellular mechanisms by which antimony compounds exert their antiparasitic effects:

  • Antimonial treatment increases intracellular Ca²⁺ through non-selective cation channels in both host cells and parasites

  • This calcium influx appears to be responsible for apoptosis (programmed cell death) of intracellular Leishmania donovani amastigotes

  • Cross-resistance between antimony potassium tartrate, cisplatin, and arsenite has been observed in human tumor cells, suggesting shared resistance mechanisms

Environmental Toxicology

Environmental research has also examined the impact of antimony compounds:

  • Trivalent forms of antimony, including antimony potassium tartrate, are known to be more toxic than other antimony species in aquatic environments

  • Studies have investigated the effects of antimony potassium tartrate on aquatic organisms as models for environmental toxicity assessment

Analytical Applications

Chiral Recognition Capacity

Beyond its medicinal applications, L-antimony potassium tartrate has been investigated for analytical chemistry applications:

  • Research has explored its chiral recognition capacity toward neutral side-chain amino acids

  • ESI-MS (Electrospray Ionization Mass Spectrometry) studies have evaluated how different solvent systems affect the compound's enantioselective molecular recognition properties

  • The compound has demonstrated ability to function as a resolving agent for chiral separation

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